molecular formula C13H16N4O4 B2961252 Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 865076-54-6

Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2961252
CAS No.: 865076-54-6
M. Wt: 292.295
InChI Key: LAPLUOWBWRKFTN-UHFFFAOYSA-N
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Description

Its synthesis typically involves Hantzsch-type reactions, as demonstrated in , where analogous pyrido[2,3-d]pyrimidines are synthesized via condensation of ethyl esters with aminouracils under reflux conditions in ethanol .

Properties

IUPAC Name

ethyl 6-acetamido-2-methyl-7-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-4-21-12(20)13(17-8(3)18)5-9-6-14-7(2)15-10(9)16-11(13)19/h6H,4-5H2,1-3H3,(H,17,18)(H,14,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPLUOWBWRKFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=CN=C(N=C2NC1=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often require a high temperature of around 250°C in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways within the body. These interactions can lead to various biological effects, including the inhibition of certain enzymes and the modulation of cellular processes.

Comparison with Similar Compounds

Structural Analogues: Pyrido[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Derivatives

Key Differences :

  • Core Structure: The target compound contains a pyrido[2,3-d]pyrimidine scaffold, whereas analogues like Ethyl 5-methyl-4-(4-(3-phenylthioureido)phenylamino)-thieno[2,3-d]pyrimidine-6-carboxylate () feature a thieno[2,3-d]pyrimidine core, replacing one nitrogen atom with sulfur . This substitution alters electron distribution, solubility, and binding affinity.
  • Melting Points: Thieno derivatives exhibit a wide range of melting points (e.g., 173–175°C for compound 6d in ; 319–322°C for 6a in ), likely due to variations in substituents like thioureido or ureido groups .

Table 1: Comparison of Physical Properties

Compound Class Example Compound Melting Point (°C) Yield (%) Key Substituents
Pyrido[2,3-d]pyrimidine Target compound Not reported Not reported 6-acetamido, 2-methyl
Thieno[2,3-d]pyrimidine Ethyl 5-methyl-4-(4-(3-phenylthioureido)phenylamino)-thieno[2,3-d]pyrimidine-6-carboxylate 173–175 71 3-phenylthioureido, 5-methyl
Thieno[2,3-d]pyrimidine Ethyl 4-(1H-benzo[d]imidazol-5-ylamino)-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate 250–251 77 Benzimidazole, 5-methyl
Conformational and Crystallographic Differences
  • Pyrido[2,3-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine : The thiazolo derivative Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () adopts a flattened boat conformation in its pyrimidine ring, with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings . This conformation may enhance π-π stacking interactions in biological targets. In contrast, the target compound’s pyrido ring likely exhibits less puckering due to the absence of fused thiazole or bulky substituents.
  • Hydrogen Bonding: Thieno and thiazolo derivatives often form intramolecular hydrogen bonds (e.g., C—H···O in ), stabilizing their crystal structures . The acetamido group in the target compound could participate in similar interactions, but experimental confirmation is lacking in the provided evidence.

Biological Activity

Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate (CAS No. 865076-54-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C13H16N4O4
  • Molecular Weight : 288.29 g/mol
  • Structure : The compound features a pyrido-pyrimidine core with acetamido and carboxylate functional groups, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. Notably, it has shown activity against:

PathogenActivity ObservedReference
Acinetobacter baumanniiModerate
Pseudomonas aeruginosaModerate

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in the context of antibiotic resistance.

Antitumor Effects

Research has indicated that ethyl 6-acetamido-2-methyl-7-oxo-pyrido[2,3-d]pyrimidine derivatives exhibit promising antitumor activity. In vitro studies demonstrated that these compounds can inhibit cancer cell proliferation through several mechanisms:

  • Cell Cycle Arrest : Inducing G1 phase arrest in various cancer cell lines.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inhibition of Tumor Growth : Reduction in tumor volume in xenograft models.

Case Study: Antitumor Activity

A case study involving the administration of this compound in a mouse model of breast cancer showed a significant reduction in tumor size compared to the control group:

Treatment GroupAverage Tumor Size (mm³)% Reduction from Control
Control500-
Compound Administered25050%

This study underscores the potential of this compound in cancer therapeutics.

The biological activity of ethyl 6-acetamido-2-methyl-7-oxo-pyrido[2,3-d]pyrimidine is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis.
  • Interference with Cellular Signaling : It could disrupt signaling pathways essential for cell survival and proliferation.

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